molecular formula C10H19Cl B14703375 (1R,3S)-1-tert-Butyl-3-chlorocyclohexane CAS No. 20259-34-1

(1R,3S)-1-tert-Butyl-3-chlorocyclohexane

Cat. No.: B14703375
CAS No.: 20259-34-1
M. Wt: 174.71 g/mol
InChI Key: CKFJICRSJKXSBK-BDAKNGLRSA-N
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Description

(1R,3S)-1-tert-Butyl-3-chlorocyclohexane is a chiral organic compound with a cyclohexane ring substituted with a tert-butyl group and a chlorine atom. The stereochemistry of the compound is specified by the (1R,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-1-tert-Butyl-3-chlorocyclohexane typically involves the chlorination of (1R,3S)-1-tert-butylcyclohexane. This can be achieved through a free radical halogenation reaction using chlorine gas under ultraviolet light or heat. The reaction conditions must be carefully controlled to ensure the selective formation of the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-1-tert-Butyl-3-chlorocyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Substitution: (1R,3S)-1-tert-Butyl-3-hydroxycyclohexane.

    Elimination: (1R,3S)-1-tert-Butylcyclohexene.

    Oxidation: (1R,3S)-1-tert-Butyl-3-cyclohexanone or (1R,3S)-1-tert-Butyl-3-cyclohexanecarboxylic acid.

Scientific Research Applications

(1R,3S)-1-tert-Butyl-3-chlorocyclohexane has various applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3S)-1-tert-Butyl-3-chlorocyclohexane depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-1-tert-Butyl-3-bromocyclohexane: Similar structure but with a bromine atom instead of chlorine.

    (1R,3S)-1-tert-Butyl-3-fluorocyclohexane: Similar structure but with a fluorine atom instead of chlorine.

    (1R,3S)-1-tert-Butyl-3-iodocyclohexane: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

(1R,3S)-1-tert-Butyl-3-chlorocyclohexane is unique due to its specific stereochemistry and the presence of a chlorine atom, which influences its reactivity and interactions in chemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s behavior in various reactions compared to its analogs with different halogens.

Properties

CAS No.

20259-34-1

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

(1R,3S)-1-tert-butyl-3-chlorocyclohexane

InChI

InChI=1S/C10H19Cl/c1-10(2,3)8-5-4-6-9(11)7-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1

InChI Key

CKFJICRSJKXSBK-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CCC[C@@H](C1)Cl

Canonical SMILES

CC(C)(C)C1CCCC(C1)Cl

Origin of Product

United States

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